1-(2-chlorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide
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Description
1-(2-chlorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H23ClN4O2S and its molecular weight is 394.92. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Synthesis
Studies on related compounds highlight their reactivity and potential in synthesizing complex molecules. For instance, research on the formation of the piperazine ring through reaction with triphenylphosphine and structural analyses by spectral and X-ray crystal analysis sheds light on methodological advancements in synthesizing nitrogen-containing heterocycles (Lin et al., 1995). Similarly, the synthesis and characterization of N-(2,3-Dichlorophenyl)methanesulfonamide provide insights into the molecular structures and bonding configurations of sulfonamide-based compounds, contributing to the understanding of their biological activity and potential therapeutic applications (Gowda, Foro, & Fuess, 2007).
Structural Studies and Molecular Interactions
Structural studies of compounds like amlodipine mesylate monohydrate demonstrate the extensive hydrogen bonding that can influence the compound's stability and reactivity, which is essential for designing drugs with desired pharmacokinetic properties (Butcher et al., 2006). Another study on the structural analysis of N-(2,5-Dichlorophenyl)methanesulfonamide explores the conformation and geometric parameters crucial for understanding how such molecules might interact with biological targets (Gowda, Foro, & Fuess, 2007).
Potential Biological Activities
Research on sulfenic acids in the gas phase, though not directly related, indicates the chemical versatility and potential reactivity of sulfonamide derivatives, which could be harnessed for developing novel therapeutic agents (Lacombe et al., 1996). This versatility is crucial for designing compounds with specific biological activities.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2S/c1-14-6-7-18(22-21-14)23-10-8-15(9-11-23)12-20-26(24,25)13-16-4-2-3-5-17(16)19/h2-7,15,20H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPWIXYKURTUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.